molecular formula C8H10ClNO2 B594948 Methyl 4-methylnicotinate hydrochloride CAS No. 1352443-13-0

Methyl 4-methylnicotinate hydrochloride

Cat. No.: B594948
CAS No.: 1352443-13-0
M. Wt: 187.623
InChI Key: OHWYIAUAYMJMOJ-UHFFFAOYSA-N
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Description

Methyl 4-methylnicotinate hydrochloride is a chemical compound with the molecular formula C8H9NO2·HCl It is a derivative of nicotinic acid and is used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methylnicotinate hydrochloride can be synthesized through the esterification of 4-methyl-nicotinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to reflux and then purifying the product through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylnicotinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 4-methyl-nicotinic acid, 4-methyl-nicotinyl alcohol, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 4-methylnicotinate hydrochloride is used in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methylnicotinate hydrochloride is unique due to its specific methyl substitution at the 4-position of the pyridine ring. This structural modification imparts distinct chemical properties and reactivity compared to other nicotinic acid derivatives. The compound’s hydrochloride salt form also enhances its solubility and stability, making it suitable for various research and industrial applications .

Biological Activity

Methyl 4-methylnicotinate hydrochloride is a derivative of niacin that exhibits notable biological activities, particularly in the context of vasodilation and potential therapeutic applications. This article explores its mechanisms of action, pharmacokinetics, and various biological effects, supported by research findings and data tables.

Target and Mode of Action
Methyl 4-methylnicotinate primarily targets the prostaglandin D2 (PGD2) pathway, promoting its release, which plays a crucial role in its vasodilatory effects. The compound enhances local blood flow through peripheral vasodilation when applied topically .

Biochemical Pathways
The compound is involved in the nicotinamide metabolic pathway , which is significant for its biological functions. Following topical application, it undergoes hydrolysis to nicotinic acid, contributing to its pharmacological effects .

Pharmacokinetics

Absorption and Distribution
Methyl 4-methylnicotinate is characterized by high gastrointestinal absorption and is capable of penetrating the blood-brain barrier (BBB). In human studies, approximately 80-90% of the compound can penetrate the skin effectively, facilitating rapid absorption .

Metabolism
Upon dermal application, it is hydrolyzed to nicotinic acid and methanol. The half-life in the dermis ranges from 3 to 10 minutes, indicating a quick onset of action .

Excretion
After topical administration, about 15% of the dose is excreted in urine within 108 hours, primarily as nicotinic acid .

Biological Effects

Vasodilation
Methyl 4-methylnicotinate induces significant cutaneous erythema due to vasodilation of peripheral blood capillaries. Studies have shown that this effect can be inhibited by NSAIDs, which reduce perfusion increases by up to 82%, indicating a strong involvement of the prostaglandin pathway .

Non-invasive Detection of Tuberculosis
This compound has been identified as a volatile organic marker for Mycobacterium tuberculosis , facilitating non-invasive screening for tuberculosis infections through breath analysis. Its detection in human breath allows rapid and accurate epidemic screening.

Table 1: Summary of Key Biological Activities

ActivityMechanism/EffectReference
VasodilationPromotes PGD2 release; enhances local blood flow
Non-invasive tuberculosis screeningDetected in breath; indicates TB infection
AbsorptionHigh skin permeability; rapid systemic absorption
StabilityChemically stable in solution; effective over time

Case Study: Vasodilatory Response

A study assessing the vasodilatory effect of methyl nicotinate on healthy subjects indicated that the application resulted in a significant increase in microvascular perfusion. The study utilized laser speckle contrast imaging to measure changes in blood flow, demonstrating that inhibition of prostaglandin synthesis markedly reduced this response .

Properties

IUPAC Name

methyl 4-methylpyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWYIAUAYMJMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743727
Record name Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352443-13-0
Record name Methyl 4-methylpyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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